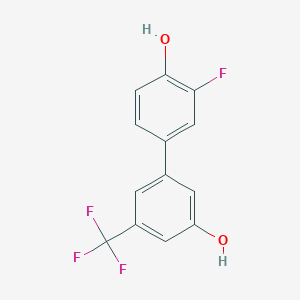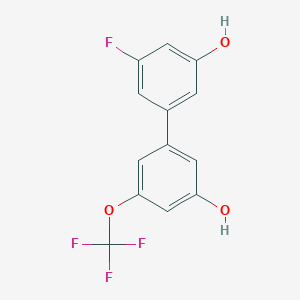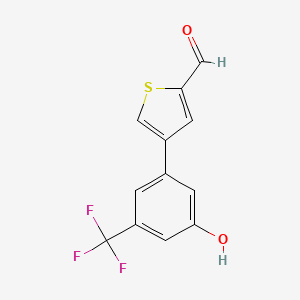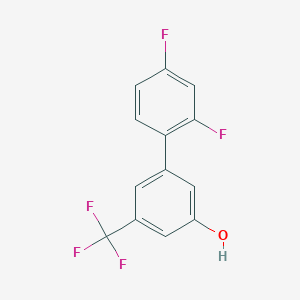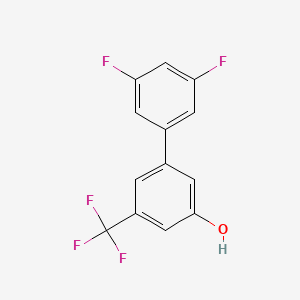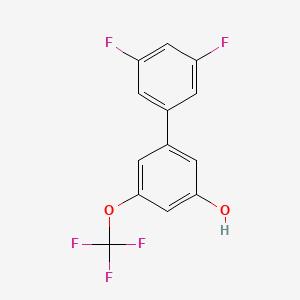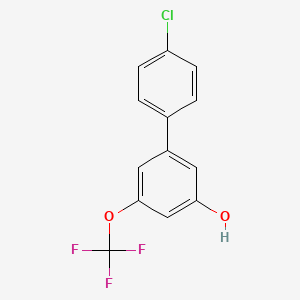
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% (5-CFM-95) is a phenolic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of 168-170°C and a molecular weight of 311.8 g/mol. 5-CFM-95 is soluble in methanol, ethanol, and acetone, and is insoluble in water. This compound has been studied for its biochemical, physiological, and pharmacological effects, and is widely used in laboratory experiments due to its advantageous properties.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% has been used extensively in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in electrochemical reactions, and as a probe in spectroscopic studies. It has also been used to study the effect of trifluoromethyl substituents on the reactivity of organic compounds. In addition, it has been used in the synthesis of other compounds, such as 4-chloro-3-trifluoromethoxy-cinnamic acid.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% is still not fully understood. However, it is believed that the trifluoromethyl substituents on the molecule increase the electron density of the molecule, which makes it more reactive. This increased reactivity allows the molecule to undergo various reactions, such as electrophilic aromatic substitution and nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it has been shown to have antifungal activity against certain species of fungi, and it has also been shown to inhibit the growth of certain bacteria. In addition, it has been shown to have antioxidant activity, which suggests that it may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% has several advantages for laboratory experiments. It is a stable compound that is not easily oxidized or degraded. In addition, it is soluble in common organic solvents and has a high melting point. However, it is insoluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. One potential direction is to further study its biochemical and physiological effects. It is also possible to study the effects of different substituents on the molecule, such as halogens or other functional groups, to see how they affect the reactivity of the molecule. Additionally, it may be possible to use 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% in the synthesis of other compounds, such as pharmaceuticals. Finally, it may be possible to use 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% in the development of new catalysts or reagents for organic synthesis.
Métodos De Síntesis
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with trifluoroacetic anhydride in anhydrous conditions to form 4-chloro-3-trifluoromethoxy-phenol. The second step involves the reaction of this intermediate with excess sodium hydroxide in methanol to form 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is carried out at room temperature and the yield is typically 95%.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-3-1-8(2-4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIPRLIJCSSOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686577 |
Source


|
| Record name | 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261909-77-6 |
Source


|
| Record name | 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

